{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride {3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2007916-47-2
VCID: VC7876041
InChI: InChI=1S/C7H13NO.ClH/c9-4-7-5-1-6(7)3-8-2-5;/h5-9H,1-4H2;1H
SMILES: C1C2CNCC1C2CO.Cl
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64

{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride

CAS No.: 2007916-47-2

Cat. No.: VC7876041

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64

* For research use only. Not for human or veterinary use.

{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride - 2007916-47-2

CAS No. 2007916-47-2
Molecular Formula C7H14ClNO
Molecular Weight 163.64
IUPAC Name 3-azabicyclo[3.1.1]heptan-6-ylmethanol;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c9-4-7-5-1-6(7)3-8-2-5;/h5-9H,1-4H2;1H
Standard InChI Key OTRDUUMXEJHALE-UHFFFAOYSA-N
SMILES C1C2CNCC1C2CO.Cl
Canonical SMILES C1C2CNCC1C2CO.Cl

{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride is a chemical compound characterized by its unique bicyclic structure, specifically the azabicyclo[3.1.1]heptane framework. This compound features a hydroxymethyl group attached to the bicyclic scaffold, making it a notable example of bicyclic amines with potential biological activity.

Synthesis and Preparation

The synthesis of {3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride typically involves several key steps, although specific reaction conditions may vary based on the starting materials used. Common solvents include tetrahydrofuran or dichloromethane, often under reflux conditions for optimal yield and purity.

Applications in Research

This compound is used as a building block in drug discovery programs aimed at developing new therapeutic agents. Its unique structure allows for potential interactions with biological targets, such as receptors or enzymes, which could influence various cellular processes and biochemical pathways.

Biological Activity and Potential Therapeutic Effects

While specific biological activities of {3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride are not extensively documented, compounds with similar bicyclic structures have shown potential in modulating neurotransmitter receptors. This suggests possible applications in pharmacology, particularly in the development of drugs targeting central nervous system disorders.

Structural Data and Stereochemistry

The molecular structure of {3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride features a bicyclic framework with a hydroxymethyl group. The stereochemistry is crucial for its biological activity, as the spatial arrangement affects receptor binding. Techniques such as X-ray crystallography or NMR spectroscopy can be used to confirm its stereochemistry and spatial arrangement.

Chemical Reactions and Modifications

This compound can undergo various chemical reactions due to its functional groups. These reactions are significant for synthesizing analogs with modified biological activities or enhanced pharmacological properties.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride2007916-47-2Hydroxymethyl group attached to the azabicyclo scaffold
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol hydrochloride2920400-91-3Fluorine substituent instead of chlorine
{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol2731007-71-7Cyclopentyl substituent on the bicyclic framework

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